(3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol, also known as MPB-PEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol is not fully understood, but it is believed to act through a combination of mechanisms. In neuroscience, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol is thought to increase dopamine release by inhibiting the reuptake of dopamine by presynaptic neurons. In cardiovascular disease, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol is thought to act as a vasodilator by activating the endothelial nitric oxide synthase (eNOS) pathway. In cancer, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol is thought to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
(3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been shown to have a range of biochemical and physiological effects. In neuroscience, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been shown to increase dopamine release, which may have implications for the treatment of Parkinson's disease and other dopamine-related disorders. In cardiovascular disease, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been shown to have vasodilatory effects, which may be beneficial for the treatment of hypertension. In cancer, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been shown to inhibit the growth of tumor cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol is its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. However, there are also limitations to its use in lab experiments. For example, the synthesis of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol can be challenging, and the yield of the synthesis is typically around 50%. Additionally, the purity of the compound can be difficult to achieve, which may affect the reproducibility of experimental results.
Zukünftige Richtungen
There are several future directions for research on (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol. In neuroscience, further studies are needed to determine the exact mechanism of action of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol and its potential therapeutic applications in the treatment of dopamine-related disorders. In cardiovascular disease, further studies are needed to determine the optimal dosage and administration of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol for the treatment of hypertension. In cancer, further studies are needed to determine the efficacy of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol as an anti-cancer agent and its potential use in combination with other chemotherapeutic agents.
Conclusion:
In conclusion, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. Although there are limitations to its use in lab experiments, further research on (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol may lead to the development of novel therapeutic agents for the treatment of these diseases.
Synthesemethoden
The synthesis of (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol involves several steps, including the protection of the amine group, the coupling of the phenoxybenzyl alcohol to the protected amine, and the deprotection of the amine group. The final product is obtained by reacting the resulting intermediate with morpholine. The yield of the synthesis is typically around 50%, and the purity of the compound can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been shown to increase dopamine release in the brain, which may have implications for the treatment of Parkinson's disease and other dopamine-related disorders. In cardiovascular disease, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been shown to have vasodilatory effects, which may be beneficial for the treatment of hypertension. In cancer, (3S*,4S*)-4-(4-morpholinyl)-1-(3-phenoxybenzyl)-3-pyrrolidinol has been shown to inhibit the growth of tumor cells, making it a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-[(3-phenoxyphenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-21-16-22(15-20(21)23-9-11-25-12-10-23)14-17-5-4-8-19(13-17)26-18-6-2-1-3-7-18/h1-8,13,20-21,24H,9-12,14-16H2/t20-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYAVSMLHWSZFW-SFTDATJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-morpholin-4-yl-1-[(3-phenoxyphenyl)methyl]pyrrolidin-3-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.